

1-Azidobutane chemical properties and structure

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Compound of Interest

Compound Name: 1-Azidobutane

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An In-depth Technical Guide to **1-Azidobutane**

Introduction

1-Azidobutane, also known as n-butyl azide, is an organic compound with the chemical formula $C_4H_9N_3$ [1][2]. It belongs to the class of organic azides, which are characterized by the presence of the azide ($-N_3$) functional group. This functional group imparts unique reactivity to the molecule, making it a valuable reagent and building block in various fields of chemical research[1]. **1-Azidobutane** serves as a key precursor for synthesizing amines and other nitrogen-containing compounds and is particularly prominent in the realm of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[1]. Its utility extends to bioconjugation, medicinal chemistry, and materials science, where it is used to link molecules together with high efficiency and specificity[1]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The structure of **1-azidobutane** consists of a four-carbon butyl chain attached to a linear tri-nitrogen azide group. The IUPAC name for this compound is simply **1-azidobutane**[2][3].

Caption: Chemical structure of **1-azidobutane**.

Data Presentation: Chemical Identifiers and Properties

The following table summarizes the key identifiers and quantitative properties of **1-azidobutane**.

Property	Value	Reference
IUPAC Name	1-azidobutane	[1][2][3]
Synonyms	n-Butyl azide, Butane, 1-azido-	[2][3]
CAS Number	7332-00-5	[1][2][4]
Molecular Formula	C ₄ H ₉ N ₃	[1][2][3][5]
Molecular Weight	99.13 g/mol	[1][2][4]
Exact Mass	99.079647300 Da	[2]
SMILES	CCCCN=[N+]=[N-]	[1][2][5]
InChI Key	QZOJRSAENHTURL-UHFFFAOYSA-N	[1][2][4]
Topological Polar Surface Area	14.4 Å ²	[2]

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and confirmation of **1-azidobutane**.

- Infrared (IR) Spectroscopy:** IR spectroscopy is a primary method for identifying the azide functional group. The most characteristic feature in the IR spectrum of an alkyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group, which typically appears around 2100 cm⁻¹[4]. This intense and distinct peak serves as an unambiguous indicator of the azide's presence[4]. Other expected signals include C-H stretching vibrations from the alkyl chain in the 2800-3000 cm⁻¹ region[4].

Vibration	Approximate Wavenumber (cm ⁻¹)	Intensity	Reference
Azide (N ₃) Asymmetric Stretch	~2100	Strong, Sharp	[4]
C-H Stretch (sp ³)	2850-2960	Medium to Strong	[4]
CH ₂ Bend	~1465	Medium	[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environments in the butyl chain. The protons on the carbon atom adjacent to the electron-withdrawing azide group are deshielded, causing them to resonate at a higher chemical shift (downfield) compared to the other protons in the alkyl chain[4]. A typical spectrum would show distinct signals for the four non-equivalent sets of protons[4].
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of **1-azidobutane**. Under electron ionization (EI-MS), the molecular ion peak ([C₄H₉N₃]⁺) can be observed. A characteristic fragmentation pathway for alkyl azides involves the loss of a nitrogen molecule (N₂), which is a very stable leaving group, leading to the formation of a nitrene intermediate that undergoes further fragmentation[4].

Experimental Protocols: Synthesis and Reactivity

Synthesis of 1-Azidobutane

The most common and efficient method for synthesizing **1-azidobutane** is through a nucleophilic substitution (S_N2) reaction. This involves reacting a 1-halobutane (such as 1-chlorobutane or 1-bromobutane) with an azide salt, typically sodium azide (NaN₃)[1][4]. The choice of a polar aprotic solvent, like dimethyl sulfoxide (DMSO) or acetonitrile, is crucial for facilitating the reaction[1][4].

Caption: General workflow for the synthesis of **1-azidobutane**.

Detailed Experimental Protocol (from 1-Chlorobutane):[6]

- **Reaction Setup:** In a suitable flask, add 1-chlorobutane, sodium azide (NaN_3), and dimethyl sulfoxide (DMSO).
- **Reaction Execution:** Ensure the mixture is under anhydrous conditions and stir it magnetically at room temperature for approximately 14 hours.
- **Workup and Extraction:** Add ice-cold distilled water to the reaction mixture to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.
- **Washing and Drying:** The combined organic phases are washed with a saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate (MgSO_4).
- **Isolation:** After filtration to remove the drying agent, the solvent is evaporated under reduced pressure to yield the final product, **1-azidobutane**.

Key Chemical Reactions

1-Azidobutane's reactivity is dominated by the azide group, which allows it to participate in several important transformations.

Caption: Key reaction pathways of **1-azidobutane**.

- **1,3-Dipolar Cycloaddition (Click Chemistry):** **1-Azidobutane** readily reacts with terminal alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole rings[1][4]. This highly efficient and specific reaction is a cornerstone of click chemistry, widely used in bioconjugation and material science[1].
- **Reduction to Amines:** The azide group can be reduced to a primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation (H_2 with a metal catalyst like palladium), with the liberation of nitrogen gas as a byproduct[1].
- **Rearrangement Reactions:** Under acidic conditions, **1-azidobutane** can undergo rearrangement to form amines through intramolecular processes[1].

Applications

The unique reactivity of **1-azidobutane** makes it a versatile tool in several scientific disciplines:

- **Organic Synthesis:** It is a fundamental building block for introducing a butylamine group or for creating heterocyclic compounds like triazoles[1].
- **Pharmaceutical Research and Drug Development:** Its ability to participate in click reactions makes it invaluable for linking drug molecules to delivery systems, biological probes, or other functional moieties[1]. It is also explored for its own potential biological activity, as it can act as an electrophile and modify proteins and enzymes, thereby affecting cellular pathways[1].
- **Bioconjugation and Materials Science:** The efficiency of the azide-alkyne cycloaddition allows for the precise and stable linking of **1-azidobutane** to polymers, surfaces, and biomolecules, enabling the creation of advanced materials and diagnostic tools[1].

Safety and Handling

1-Azidobutane is a hazardous substance that requires careful handling.

- **Hazards:** It is a flammable liquid and vapor[1]. It is also considered toxic if inhaled. Like other organic azides, it has the potential to be explosive, especially when subjected to heat, shock, or strong acids[1].
- **Precautions:**
 - Work in a well-ventilated area, preferably under a chemical fume hood[7].
 - Keep away from heat, sparks, open flames, and other ignition sources[7].
 - Use explosion-proof equipment and non-sparking tools[7].
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a flame-resistant lab coat[4][7].
 - Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light[7][8].
 - To mitigate explosion risks, it is advisable to work with small quantities (e.g., ≤1 g batches) and avoid heating above 50°C[4].

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